2-Morpholinoquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-11-9-3-1-2-4-10(9)14-12(15-11)16-5-7-17-8-6-16/h1-4H,5-8H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFNOKQEHSBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349768 | |
| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-28-8 | |
| Record name | 4-Quinazolinamine, 2-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Morpholinoquinazolin 4 Amine and Its Analogues
Established Synthetic Routes to the Quinazoline (B50416) Core
The formation of the fundamental quinazoline ring system is the initial critical step in the synthesis of 2-morpholinoquinazolin-4-amine and its analogues. Various synthetic strategies have been developed to construct this bicyclic heterocycle, primarily categorized into multi-step syntheses and one-pot reactions.
Traditional and widely employed methods for constructing the quinazoline core often involve a sequence of reactions. A prominent example is the Niementowski quinazoline synthesis, which typically begins with the reaction of an anthranilic acid with an amide to yield a 4-oxo-3,4-dihydroquinazoline (also known as a quinazolinone). wikipedia.orgnih.govdrugfuture.com This quinazolinone intermediate is then chemically modified in subsequent steps to introduce the desired substituents at the C-2 and C-4 positions.
A common multi-step pathway to 2,4-disubstituted quinazolines, including those with a morpholino group at C-2, involves the following key transformations nih.govacs.org:
Formation of the Quinazolinone Intermediate: The synthesis often commences with the cyclization of an appropriately substituted anthranilic acid derivative to form a quinazolinone. For instance, the reaction of 2-aminobenzamide (B116534) with a suitable reagent can yield the corresponding quinazolinone.
Chlorination at C-4: The hydroxyl group at the C-4 position of the quinazolinone is then converted to a more reactive leaving group, typically a chlorine atom. This is commonly achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov This step yields a 4-chloroquinazoline (B184009) intermediate, which is a versatile precursor for further functionalization.
Nucleophilic Substitution at C-4: The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution. Reacting the 4-chloroquinazoline with ammonia (B1221849) or a primary amine introduces the amino group at this position, forming a quinazolin-4-amine.
Introduction of the C-2 Substituent: The substituent at the C-2 position can be introduced at various stages of the synthesis. In some approaches, the C-2 substituent is already present in the starting materials used to construct the quinazoline ring. Alternatively, a 2-chloroquinazoline (B1345744) can be used as a starting point, where the chlorine at C-2 is displaced by a nucleophile like morpholine (B109124).
Another classical approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.net While primarily used for quinoline (B57606) synthesis, variations of this method can be adapted for the preparation of the quinazoline scaffold. wikipedia.orgorganicreactions.org
The following table summarizes a typical multi-step synthetic route to a 2,4-disubstituted quinazoline.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
| 1 | Substituted Anthranilic Acid | Amide, High Temperature | 4-Oxo-3,4-dihydroquinazoline |
| 2 | 4-Oxo-3,4-dihydroquinazoline | POCl₃ or SOCl₂ | 4-Chloroquinazoline |
| 3 | 4-Chloroquinazoline | Amine (e.g., NH₃) | Quinazolin-4-amine |
| 4 | 2-Chloro-4-aminoquinazoline | Morpholine | This compound |
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of quinazoline derivatives. aurigeneservices.comtandfonline.comtandfonline.com These protocols allow for the construction of complex molecules in a single reaction vessel by combining three or more starting materials, thereby avoiding the isolation of intermediates.
Several one-pot strategies for the synthesis of 2,4-disubstituted quinazolines have been reported. For example, a three-component reaction of 2-aminobenzophenones, aldehydes, and urea (B33335) or ammonium (B1175870) acetate (B1210297) can afford 2,4-disubstituted quinazolines in good yields under aerobic oxidation conditions. tandfonline.comtandfonline.com
Another notable one-pot approach involves the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This method proceeds via a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation, all occurring in a single pot without the need for external oxidizing or reducing agents. nih.gov
A novel multi-component reaction strategy for the synthesis of 2-amino 3-substituted quinazolinones has been developed using isatoic anhydride, an amine, and an electrophilic cyanating agent. aurigeneservices.com The reaction proceeds through a sequence of nucleophilic attack, ring opening, decarboxylation, and heterocyclization to furnish the desired quinazolinone core. aurigeneservices.com
The following table provides an overview of selected one-pot synthetic protocols for quinazoline derivatives.
| Starting Materials | Catalyst/Reagents | Product | Reference |
| 2-Aminobenzophenones, Aldehydes, Urea | Aerobic Oxidation | 2,4-Disubstituted Quinazolines | tandfonline.comtandfonline.com |
| o-Nitrobenzamides, Alcohols | Palladium Catalyst | 2-Substituted Quinazolin-4(3H)-ones | nih.gov |
| Isatoic Anhydride, Amine, N-Cyano-4-methyl-N-phenylbenzenesulfonamide | LiHMDS, 1,4-Dioxane | 2-Amino 3-Substituted Quinazolinones | aurigeneservices.com |
| 2-Aminophenyl-2-oxoacetamides, Aldehydes, Ammonium Acetate | Catalyst-Free | 2-Substituted Quinazolin-4-carboxamides | researchgate.net |
Functionalization Strategies for this compound Derivatives
Once the quinazoline core is assembled, further diversification can be achieved by introducing or modifying substituents at various positions of the ring system. For this compound derivatives, key functionalization strategies focus on the C-2 and C-4 positions, as well as on any peripheral moieties.
The introduction of the morpholino group at the C-2 position is a defining feature of the target compound. This is typically achieved through nucleophilic substitution of a suitable leaving group at this position, most commonly a chlorine atom. The synthesis often starts with a 2,4-dichloroquinazoline, where the chlorine at the C-4 position is more reactive and can be selectively displaced first. Subsequently, the less reactive chlorine at the C-2 position can be substituted by morpholine, often requiring more forcing reaction conditions such as higher temperatures.
Alternatively, the morpholino moiety can be incorporated earlier in the synthesis. For instance, a 2-morpholino-4-quinazolinone can be prepared and then subjected to chlorination at the C-4 position, followed by amination. nih.gov
The following table illustrates the reactivity difference at the C-2 and C-4 positions of a 2,4-dichloroquinazoline.
| Position | Reactivity towards Nucleophiles | Typical Reaction Conditions for Substitution |
| C-4 | Higher | Milder conditions (e.g., lower temperature) |
| C-2 | Lower | Harsher conditions (e.g., higher temperature) |
The amino group at the C-4 position of this compound serves as a versatile handle for further derivatization. This allows for the introduction of a wide range of substituents, which can significantly influence the biological activity of the resulting analogues.
A common strategy involves the reaction of a 4-chloro-2-morpholinoquinazoline (B1313908) intermediate with various primary or secondary amines. acs.org This nucleophilic aromatic substitution reaction is a straightforward and widely used method for introducing diversity at the C-4 position.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for the formation of C-N bonds at the C-4 position of the quinazoline ring. wikipedia.orgbeilstein-journals.orgnih.gov This powerful method allows for the coupling of the 4-chloroquinazoline with a broad range of amines, including those that may not be sufficiently nucleophilic for direct substitution.
The following table provides examples of substituents that can be introduced at the C-4 amino position.
| Reagent (Amine) | Resulting Substituent at C-4 |
| Aniline (B41778) | -NH-Phenyl |
| Benzylamine | -NH-CH₂-Phenyl |
| Piperidine (B6355638) | -N(CH₂)₅ |
| Substituted Anilines | -NH-Aryl (with various functional groups) |
In addition to modifications on the quinazoline core itself, derivatization of peripheral substituents provides another avenue for creating structural diversity. If the substituent at the C-4 position is an aniline, for example, the phenyl ring of this aniline can be further functionalized.
Standard aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the peripheral phenyl rings, provided the existing functional groups are compatible with the reaction conditions. Subsequent modifications of these newly introduced groups can further expand the library of analogues.
For instance, if a nitro group is introduced onto a peripheral phenyl ring, it can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for further transformations. Similarly, a halogen atom can serve as a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds.
This strategy of derivatizing peripheral moieties is crucial for fine-tuning the physicochemical properties and biological activities of the this compound analogues. drugfuture.comwikipedia.orgaurigeneservices.com
Catalytic Approaches in Quinazoline Synthesis
The synthesis of the quinazoline scaffold, the core of this compound, is often facilitated by catalytic methods that enhance reaction efficiency, yield, and selectivity. Various transition-metal catalysts are employed to construct this heterocyclic system from simpler precursors.
Classical synthetic strategies for forming the quinazoline ring include palladium-catalyzed cyclization, ruthenium-catalyzed C-H activation/annulation, and copper-catalyzed oxidative functionalization reactions. mdpi.com These methods typically start from materials like amidines, aromatic amines, or nitrile compounds. mdpi.com For instance, copper-catalyzed annulation strategies have been reported for accessing functionalized quinolines and can be adapted for quinazoline synthesis. mdpi.com Acid catalysis also represents a significant approach; hydrochloric acid has been used as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones to produce 2-aminoquinazoline (B112073) derivatives in high yields. mdpi.com Another example involves the acid-catalyzed reaction of the hydrochloride salt of 2-(2-aminophenyl)quinazoline-4-amine with aromatic aldehydes to yield tetracyclic dihydroquinazolines. researchgate.net
These catalytic approaches provide versatile pathways to a wide range of quinazoline derivatives, allowing for the introduction of various functional groups, including the morpholine moiety, to generate compounds like this compound.
Table 1: Overview of Catalytic Methods in Quinazoline Synthesis
| Catalytic System | Reaction Type | Starting Materials (Examples) | Relevance |
|---|---|---|---|
| Palladium (Pd) | Cyclization | Amidines, Aromatic Amines | General scaffold synthesis mdpi.com |
| Ruthenium (Ru) | C-H Activation/Annulation | Aromatic Amines, Nitriles | General scaffold synthesis mdpi.com |
| Copper (Cu) | Oxidative Functionalization | Amidines, Nitriles | General scaffold synthesis mdpi.com |
Advanced Purification and Characterization Methodologies for Synthetic Compounds
Following synthesis, rigorous purification and characterization are critical to ensure the identity and purity of the target compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Fourier-Transform Infrared Spectroscopy)
Spectroscopy is a cornerstone for determining the precise molecular structure of newly synthesized compounds.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used to confirm the mass of synthesized quinazoline analogues. nih.gov The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be compared to the calculated value for the expected molecular formula, offering a high degree of confidence in the compound's identity. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of a quinazoline derivative would show characteristic absorption bands for N-H (amine), C=N (imine), C=C (aromatic), and C-O-C (ether, from the morpholine ring) vibrations, confirming the presence of these key structural components. researchgate.netmdpi.com
Table 2: Representative Spectroscopic Data for Quinazoline Analogues
| Technique | Feature | Typical Observation | Reference |
|---|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.8 - 8.0 ppm | mdpi.com |
| Morpholine CH₂ Protons | δ 3.0 - 4.0 ppm | General Knowledge | |
| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm | mdpi.comnih.gov |
| Morpholine CH₂ Carbons | δ 45 - 70 ppm | General Knowledge | |
| MS (ESI) | Molecular Ion Peak [M+H]⁺ | Corresponds to the calculated molecular weight + 1 | mdpi.comnih.gov |
| FTIR | N-H Stretch (Amine) | ~3300-3500 cm⁻¹ | researchgate.net |
| C=N Stretch (Imine) | ~1610-1650 cm⁻¹ | researchgate.net |
Chromatographic Techniques for Compound Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity.
Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and for preliminary purity checks. researchgate.net A small spot of the reaction mixture is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. For example, an Rf value of 0.35 was reported for a quinazoline derivative using a 4:1 mixture of petroleum ether and ethyl acetate as the eluent. mdpi.com
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the final purification and quantitative purity analysis of synthetic compounds. scilit.com The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a solvent mixture (mobile phase) through the column, and the components are separated based on their interactions with the stationary phase. A detector at the end of the column measures the concentration of each eluting component, generating a chromatogram. The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram. Reverse-phase HPLC (RP-HPLC) is commonly used for the analysis of organic molecules like quinazolines. researchgate.net
Table 3: Chromatographic Methods for Analysis of Quinazoline Derivatives
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| TLC | Reaction Monitoring, Purity Screening | Stationary Phase: Silica Gel; Mobile Phase: e.g., Petroleum Ether/Ethyl Acetate; Measurement: Rf value. | mdpi.comresearchgate.net |
| HPLC | Purity Assessment, Quantification | Stationary Phase: e.g., C18 column; Mobile Phase: e.g., Acetonitrile/Water gradient; Detection: UV or MS. | scilit.com |
Preclinical Biological Evaluation and Pharmacological Profiling
In Vitro Anti-proliferative and Cytotoxic Activities in Cellular Models
The initial screening of a potential anti-cancer compound involves assessing its ability to inhibit the growth of and kill cancer cells in a laboratory setting. This is typically achieved using established cancer cell lines.
Assessment Across Diverse Cancer Cell Lines
The anti-proliferative activity of derivatives and analogues of the 2-morpholinoquinazoline scaffold has been evaluated against a variety of human cancer cell lines. For instance, a series of morpholine-substituted quinazoline (B50416) derivatives demonstrated cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Similarly, related compounds such as 2-morpholino-4-anilinoquinoline derivatives have been tested against the HepG2 (hepatocellular carcinoma) cell line. nih.gov The evaluation of 2,4-disubstituted quinazolines extended to HT-29 (colorectal adenocarcinoma), MDA-MB-231 (breast cancer), and Ehrlich ascites carcinoma (EAC) cells. japsonline.com Furthermore, the anti-proliferative activities of m-(4-morpholinoquinazolin-2-yl)benzamides were assessed against HCT-116 (colorectal carcinoma) and MCF-7 cell lines, with further testing of potent compounds against U-87 MG (glioblastoma) and A549 cell lines. nih.gov
Cell Viability and Growth Inhibition Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This assay is frequently employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
For various derivatives of the core structure, the MTT assay has been a primary method for quantifying anti-proliferative effects. For example, the cytotoxicity of 2,4-disubstituted quinazolines was determined using the MTT assay on HT-29, MDA-231, and EAC cell lines. japsonline.com The assay was also used to evaluate the cell viability of HepG2 cells treated with 2-morpholino-4-anilinoquinoline derivatives. nih.gov In these studies, a decrease in the absorbance at 570 nm, which is proportional to the number of viable cells, indicates the cytotoxic or growth-inhibitory effect of the tested compound.
Enzyme Inhibition Studies
To understand the mechanism of action of a potential drug, it is essential to investigate its effects on specific enzymes that play a crucial role in disease pathology. For anti-cancer agents, key targets often include kinases and other enzymes involved in cell signaling and epigenetic regulation.
Tyrosine Kinase Inhibitory Potency (e.g., Epidermal Growth Factor Receptor, Human Epidermal Growth Factor Receptor 2, Vascular Endothelial Growth Factor Receptor 2)
The quinazoline scaffold is a well-known pharmacophore for the inhibition of tyrosine kinases, which are critical mediators of cell signaling pathways that are often dysregulated in cancer. While specific data for 2-Morpholinoquinazolin-4-amine is not detailed in the provided context, related quinazoline derivatives have been investigated for their inhibitory activity against key tyrosine kinases. For instance, the design of new thiazolidine-2,4-diones targeted VEGFR-2, and their inhibitory activity was confirmed through kinase inhibition assays. plos.org The structural similarity of some quinoline (B57606) derivatives to FDA-approved EGFR inhibitors suggests that they may exert their anticancer activities through EGFR inhibition. nih.gov
Phosphoinositide 3-Kinase (PI3K) and Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy.
Derivatives of the morpholinoquinazoline structure have demonstrated inhibitory effects on this pathway. For example, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were identified as PI3K inhibitors. nih.gov One of the lead compounds from this series was shown to block the PI3K/Akt/mTOR pathway through a Western blot assay. nih.gov Further studies on other related heterocyclic compounds have also focused on the dual inhibition of PI3K and mTOR, with some compounds showing potent activity against PI3Kα. researchgate.netresearchgate.net
Histone Methyltransferase Inhibition (e.g., G9a, G9a-Like Protein)
Epigenetic modifications, such as histone methylation, play a significant role in gene expression and cancer development. Histone methyltransferases like G9a and G9a-like protein (GLP) are responsible for the methylation of histone H3 at lysine (B10760008) 9 (H3K9), a mark associated with transcriptional repression.
The quinazoline scaffold has been utilized in the development of G9a/GLP inhibitors. Notably, analogues of BIX-01294, a known G9a/GLP inhibitor featuring a quinazoline core, have been synthesized and evaluated. plos.org However, chemical modifications to this parent compound have also led to a loss of G9a inhibition and a gain of selective activity against DNA methyltransferase 3A (DNMT3A), highlighting the nuanced structure-activity relationships within this class of compounds. plos.org
Modulation of Biological Transporters
Human Equilibrative Nucleoside Transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleoside metabolism and signaling. nih.govsolvobiotech.com There are four subtypes, ENT1-4. nih.gov Inhibition of ENTs can modulate the extracellular concentration of adenosine (B11128) and affect the uptake of nucleoside analog drugs. anu.edu.au
A novel anti-inflammatory agent, KF24345, which contains a 2-morpholino-quinazolin-4-yl moiety, has been shown to be a potent inhibitor of human ENTs. researchgate.net KF24345 demonstrated high affinity for the nitrobenzylthioinosine (NBMPR)-sensitive transporter (hENT1), with a Kᵢ value of approximately 0.4 nM. researchgate.net Notably, it was also significantly more effective than the prototypical inhibitor NBMPR at blocking the NBMPR-resistant transporter (hENT2), with a Kᵢ of about 100 nM. researchgate.net
Table 2: Inhibitory Activity of KF24345 on Human ENTs
| Transporter | Inhibitor | Kᵢ Value |
|---|---|---|
| hENT1 (es) | KF24345 | ~0.4 nM researchgate.net |
Other Investigated Biological Activities in Preclinical Models
The anti-inflammatory potential of compounds related to the this compound scaffold has been noted. As mentioned, the potentiation of adenosine's actions through ENT inhibition by compounds like KF24345 points to an anti-inflammatory mechanism. researchgate.net Furthermore, the investigation of other heterocyclic structures, such as 2-iminothiazolidines and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, has revealed significant anti-inflammatory effects in preclinical models. nih.govnih.gov These effects are often mediated by the downregulation of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and enzymes like COX-2. nih.govnih.gov
Analgesic Properties
Derivatives of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine have been synthesized and evaluated for their analgesic and anti-inflammatory activities. scispace.comnih.gov In a study by Dravyakar et al., a novel series of these compounds were tested in rodent models to determine their potential in pain management. scispace.com The analgesic effects were assessed using various pain models, and the results indicated that some of these derivatives exhibit significant activity.
One notable derivative, compound 5d (structure not fully specified in the abstract), was identified as being particularly potent in terms of its anti-inflammatory and analgesic effects. scispace.comnih.gov The study suggested that the analgesic activity of these compounds may be linked to their substantial selectivity for the COX-2 enzyme. scispace.comnih.gov Further computational analysis through molecular docking and 3D-QSAR studies supported the activity profile of compound 5d, marking it as a potential lead molecule for the development of new pain therapies. scispace.com The broader class of quinazoline derivatives has also been recognized for its analgesic potential. researchgate.net
Table 1: Analgesic Activity of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Derivatives No specific quantitative data was available in the provided search results for a direct comparison in a data table.
Anti-bacterial Potency
The antibacterial potential of compounds featuring the this compound scaffold has been investigated against various bacterial strains. A study by Ankireddy et al. involved the synthesis of C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives and evaluated their antibacterial properties. derpharmachemica.comresearchgate.net These compounds were tested against two Gram-positive bacteria (Pseudomonas species and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Klebsiella pneumoniae). derpharmachemica.comresearchgate.net
Several of the synthesized derivatives demonstrated notable activity. Specifically, compounds 8, 16, 23, 24, and 25 (specific substitutions at C-7 not detailed in the abstract) showed enhanced activity against both Gram-positive and Gram-negative strains. derpharmachemica.comresearchgate.net Compound 25 was highlighted as a promising candidate for a broad-spectrum antibacterial agent. derpharmachemica.comresearchgate.net
In a separate study, Schiff bases of 4-(2-aminophenyl)morpholines were synthesized and screened for their antimicrobial activities. nih.gov The minimum inhibitory concentrations (MIC) were determined for these compounds against a panel of bacteria. nih.gov For instance, N-benzylidine-2-morpholoino benzenamine (1 ) and N-(3-nitro benzylidine)-2-morpholino benzenamine (3 ) exhibited significant antimicrobial activity. nih.gov The MIC values for a range of these derivatives were determined against various bacterial species. nih.gov
Additionally, research on other quinazoline derivatives has shown that substitutions on the quinazoline ring can significantly influence antibacterial efficacy. For example, some tetrazolo[1,5-c]quinazoline (B1654462) derivatives containing a morpholine (B109124) moiety have demonstrated higher sensitivity against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.netnih.gov
Table 2: Antibacterial Activity of Selected Quinazoline Derivatives The following table is based on data for derivatives of this compound, as specific data for the parent compound was not available.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Compound 13a | Staphylococcus aureus | 2.0 | rroij.com |
| Enterococcus | 2.0 | rroij.com | |
| Escherichia coli | <0.25 | rroij.com | |
| Pseudomonas aeruginosa | 0.5 | rroij.com | |
| Compound 13b | Staphylococcus aureus | 4.0 | rroij.com |
| Enterococcus | 4.0 | rroij.com | |
| Escherichia coli | <0.25 | rroij.com | |
| Pseudomonas aeruginosa | 1.0 | rroij.com | |
| Compound 7b | Escherichia coli | <0.25 | rroij.com |
| Staphylococcus aureus | 2.0 | rroij.com | |
| Pseudomonas | 4.0 | rroij.com | |
| Enterococcus | 8.0 | rroij.com | |
| Compound 29 | Bacillus subtilis | 0.5 | nih.gov |
| Klebsiella pneumoniae | 2.5 | nih.gov |
Anti-platelet Aggregation Effects
The inhibitory effects of quinazoline derivatives on platelet aggregation have been an area of active research. While direct data on this compound is limited, studies on related structures provide insight into this pharmacological property. For instance, some 4-quinazolinone derivatives have demonstrated the ability to inhibit platelet aggregation induced by agents such as ADP, collagen, and arachidonic acid. nih.gov In some cases, the inhibitory power of these molecules was found to be similar to or even greater than that of acetylsalicylic acid, particularly against ADP-induced aggregation. nih.gov
Research on 2-morpholino substituted benzoxazines, which share structural similarities, has also revealed potent antiplatelet activity. researchgate.net Specifically, certain derivatives were effective inhibitors of both ADP and collagen-induced platelet aggregation. researchgate.net A patent has also disclosed 2-phenyl-4-quinazolinone compounds and their potential for inhibiting platelet aggregation. google.com The primary amine group has been suggested to play a role in the inhibition of platelet aggregation by interfering with the actions of membrane-associated calcium. nih.gov
Anti-Trypanosomal Activity
Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for trypanosomiasis. Several studies have explored the anti-trypanosomal activity of various substituted quinazolines. For example, a series of 2-aryl-4-aminoquinazoline derivatives were identified through virtual screening and subsequently evaluated for their efficacy against Trypanosoma cruzi. acs.orgresearchgate.net This effort led to the identification of compounds that demonstrated a clear reduction in parasitemia in in vivo models of T. cruzi infection. acs.orgresearchgate.net
In another study, 2-arylquinazolin-4-hydrazines were investigated as potential anti-trypanosomal agents. researchgate.netnih.gov Derivatives such as 3b , 3c , and 3e displayed noteworthy activity and selectivity against T. cruzi parasites. researchgate.netnih.gov The mechanism of action for these compounds is thought to involve the release of nitric oxide (NO), which is toxic to the parasites. researchgate.net
Furthermore, research on marine-inspired quinazolinone hybrids has also shown mild activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov Six compounds from this study, including 9b, 9c, 9d, 10b, 10c, and 14 , exhibited IC50 values in the micromolar range against T. brucei. nih.gov
Table 3: Anti-Trypanosomal Activity of Selected Quinazoline Derivatives The following table is based on data for derivatives of this compound, as specific data for the parent compound was not available.
| Compound Series | Parasite | Activity (IC50) | Source |
|---|---|---|---|
| 2-Arylquinazolin-4-hydrazines (e.g., 3c) | Trypanosoma cruzi (epimastigotes) | 11.48 µM | nih.gov |
| Marine-inspired quinazolinones (e.g., 9b, 9c, 9d) | Trypanosoma brucei | 11.17–31.68 μM | nih.gov |
| 2-Aryl-4-aminoquinazolines (e.g., 85) | Trypanosoma cruzi | Reduction of parasitemia in vivo | acs.orgresearchgate.net |
| N4-benzyl-N2-phenylquinazoline-2,4-diamine (1a) | Trypanosoma cruzi (cruzain inhibition) | Ki = 1.4 µM | acs.org |
Molecular Mechanisms of Action and Cellular Pathway Modulation
Elucidation of Specific Protein Targets and Binding Modes
Research has identified specific protein targets for derivatives of 2-morpholinoquinazolin-4-amine, particularly within the family of protein lysine (B10760008) methyltransferases.
One such derivative, 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine (referred to as compound 4 in some studies), has been identified as a potent inhibitor of G9a-like protein (GLP) and, to a lesser extent, G9a, which are highly homologous protein lysine methyltransferases that catalyze the methylation of histone H3 lysine 9 (H3K9). nih.govmdpi.com Isothermal titration calorimetry (ITC) confirmed the binding of this compound to both GLP and G9a, with dissociation constants (Kd) indicating a stronger affinity for GLP. mdpi.com
X-ray crystallography has provided detailed insights into the binding mode of this inhibitor. nih.govmdpi.com The co-crystal structures of both GLP and G9a in complex with the compound revealed that it occupies the peptide substrate binding site. mdpi.com The binding mode was found to be virtually identical for both enzymes. nih.govmdpi.com Key interactions include:
A direct hydrogen bond formed between the secondary amino group at the C4 position of the quinazoline (B50416) ring and the side chain of an aspartate residue (Asp1171 in GLP and the equivalent Asp1083 in G9a). mdpi.com
The quinazoline ring system is positioned along the peptide strand that connects the two domains of the protein. mdpi.com
The nitrogen atom at position 1 (N1) of the quinazoline ring accepts a hydrogen bond from the backbone NH of a leucine (B10760876) residue in cyclin-dependent kinase 2 (CDK2) or a methionine residue in p38 kinase for other 4-anilinoquinazoline (B1210976) inhibitors, a pattern of interaction that is likely conserved. mdpi.com
Despite the high similarity in the binding pockets of G9a and GLP, the derivative displayed greater than 30-fold selectivity for GLP over G9a. nih.govmdpi.com The structural basis for this high selectivity is not fully elucidated by the static crystal structures, suggesting other factors may be at play. mdpi.com
| Compound Derivative | Protein Target | Binding Affinity (Kd) | Key Binding Interaction |
|---|---|---|---|
| 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | GLP (G9a-Like Protein) | 40 ± 5 nM | H-bond from C4-amino group to GLP Asp1171 |
| 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | G9a | 445 ± 40 nM | H-bond from C4-amino group to G9a Asp1083 |
Impact on Cell Cycle Progression
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. wikipedia.org Various quinazoline derivatives have demonstrated the ability to interfere with cell cycle progression, inducing arrest at different phases. This activity is often linked to their inhibition of signaling pathways that drive the cell cycle. nih.govmdpi.com
For instance, studies on novel 4-aminoquinazoline derivatives show they can cause cell cycle arrest at the G1 phase. nih.gov This G1 arrest is attributed to the inhibition of PI3K signaling, which subsequently affects the expression of cyclins and cyclin-dependent kinases (CDKs) that regulate the G1-S transition. nih.gov In another study, a different quinazoline derivative was found to induce cell cycle arrest at the G2/M phase in A549 lung cancer cells. mdpi.com Similarly, certain N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives have been shown to arrest human colon cancer cells (SW620) at the G2/M phase. nih.gov This suggests that the substitution pattern on the quinazoline core can influence the specific phase of cell cycle arrest.
| Quinazoline Derivative Class | Cell Cycle Phase Arrest | Affected Cell Line | Associated Mechanism |
|---|---|---|---|
| 4-Aminoquinazoline derivative (6b) | G1 Phase | HCT116 (Colon Cancer) | Inhibition of PI3K signaling |
| Quinazolinone derivative (107) | G2/M Phase | A549 (Lung Cancer) | Not specified |
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivative | G2/M Phase | SW620 (Colon Cancer) | Not specified |
Induction of Apoptosis and Programmed Cell Death Pathways
Apoptosis is a form of programmed cell death crucial for eliminating damaged or cancerous cells. wikipedia.org A primary mechanism of action for many anticancer agents is the induction of apoptosis. Research has consistently shown that derivatives based on the 4-aminoquinazoline structure can trigger apoptotic cell death in various cancer cell lines. nih.govnih.govresearchgate.net
The induction of apoptosis by these compounds is often a direct consequence of the cellular stresses they impose, such as the inhibition of critical survival pathways or the induction of cell cycle arrest. nih.govmdpi.com For example, a novel 4-aminoquinazoline derivative demonstrated potent apoptosis-inducing effects in HCT116 colon cancer cells. nih.gov Likewise, N-(1-benzylpiperidin-4-yl)quinazolin-4-amine derivatives have been reported to induce apoptosis in human lymphoma U-937 cells. researchgate.net
The intrinsic, or mitochondrial, pathway of apoptosis is a major route to programmed cell death. This pathway is initiated by cellular stress and converges on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This event allows the release of pro-apoptotic factors, such as cytochrome c, into the cytosol. mdpi.com
Studies have implicated this mitochondrial pathway in the apoptotic effects of quinazoline derivatives. For example, the apoptosis induced by a novel 4-aminoquinazoline derivative in HCT116 cells was found to be mediated through the mitochondrial-dependent pathway. nih.gov Another study on a different quinazoline derivative, DW-8, in colon cancer cells also confirmed the induction of apoptosis via the intrinsic pathway, evidenced by an increase in cytochrome c levels in the cytosol. mdpi.com This suggests that these compounds can disrupt mitochondrial integrity, a key step in initiating this form of cell death.
The mitochondrial apoptotic pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. A shift in this balance towards pro-apoptotic members promotes MOMP. Downstream of the mitochondria, the apoptotic signal is executed by a cascade of proteases called caspases. Initiator caspases (like caspase-9) are activated first, and they, in turn, activate executioner caspases (like caspase-3 and caspase-7). mdpi.com
Quinazoline derivatives have been shown to modulate these key apoptotic proteins.
Bcl-2 Family Proteins: Treatment of colon cancer cells with the quinazoline derivative DW-8 led to a concentration-dependent decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com
Caspases: The same study showed that DW-8 treatment resulted in the activation of the initiator caspase-9 and the executioner caspases-3 and 7. mdpi.com Activation of caspase-3 leads to the cleavage of critical cellular substrates, including PARP (Poly (ADP-ribose) polymerase), which is a hallmark of apoptosis. mdpi.com
This evidence indicates that these compounds can effectively trigger the core biochemical machinery of apoptosis by altering the expression of regulatory proteins and activating the caspase cascade.
Interference with Cellular Signaling Pathways
The ability of this compound derivatives to affect fundamental cellular processes like cell cycle and apoptosis stems from their interaction with crucial intracellular signaling pathways. nih.govmdpi.com
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. wikipedia.orgmdpi.com It is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for cancer therapy. nih.govmdpi.com
Several studies have demonstrated that 4-aminoquinazoline derivatives are potent inhibitors of this pathway. nih.govresearchgate.net
PI3K Inhibition: A specific 4-aminoquinazoline derivative was shown to be a selective inhibitor of the PI3Kα isoform with an IC50 value of 13.6 nM. nih.gov Inhibition of PI3K prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of downstream effectors like AKT. mdpi.com
Downstream Effects: By inhibiting PI3Kα, this derivative effectively suppressed the phosphorylation and activation of AKT in HCT116 cells. nih.gov The inhibition of the PI3K/AKT pathway is the underlying mechanism for the observed G1 cell cycle arrest and induction of apoptosis by this compound. nih.gov Other quinazoline derivatives have also been shown to regulate cell proliferation by inhibiting the EGFR-PI3K signaling pathway through the negative regulation of EGFR and PI3K phosphorylation. tandfonline.com
This direct interference with the PI3K/AKT/mTOR survival pathway highlights a key mechanism through which these quinazoline compounds exert their anti-proliferative and pro-apoptotic effects.
RAS/Raf/MEK/ERK Signaling Modulation
Information regarding the direct modulation of the RAS/Raf/MEK/ERK signaling pathway by the specific compound this compound is not available in the reviewed scientific literature.
EGFR Signaling Pathway Disruption
Detailed research findings on the disruption of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by this compound are not present in the currently available scientific literature.
Generation of Reactive Oxygen Species (ROS) as a Mechanistic Component
The role of this compound in the generation of Reactive Oxygen Species (ROS) as a primary or secondary mechanistic component has not been elucidated in the reviewed literature. While some studies mention ROS in the broader context of cellular metabolism and the effects of other quinazoline-related compounds, a direct link to this compound is not established uniroma1.itresearchgate.net.
Modulation of Gene Expression via Epigenetic Mechanisms (e.g., DNA Methyltransferases)
Significant research has been conducted on quinazoline derivatives, demonstrating their capacity to modulate gene expression through epigenetic mechanisms, particularly by inhibiting DNA methyltransferases (DNMTs). nih.govresearchgate.netplos.org These enzymes are crucial for establishing and maintaining DNA methylation patterns, which are fundamental to gene silencing and the regulation of cellular processes. nih.govplos.org
Chemical modifications of the histone H3 lysine 9 (H3K9) methyltransferase inhibitor BIX-01294 have led to the development of novel desmethoxyquinazolines that exhibit inhibitory activity against DNMT3A. nih.govresearchgate.net One such derivative is N-(1-benzylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine. nih.govresearchgate.netplos.org
Studies have evaluated a series of these quinazoline compounds against human DNMT1 and the C-terminal catalytic domain of human DNMT3A. nih.govplos.org The findings indicate that these compounds can inhibit DNMT3A at low micromolar concentrations while showing no significant inhibition of DNMT1 or the histone methyltransferase G9a. nih.govresearchgate.net This selectivity suggests a specific mechanism of action targeting de novo methylation processes, which are catalyzed by DNMT3A and its partner DNMT3B. nih.gov
In cellular assays, these DNMT3A inhibitors have demonstrated the ability to reactivate the expression of genes previously silenced by methylation. nih.govresearchgate.netplos.org For example, in KG-1 cells containing a cytomegalovirus (CMV) promoter-driven luciferase construct that is silenced by methylation, treatment with these quinazoline compounds at sub-toxic doses resulted in the re-expression of luciferase. nih.govresearchgate.netplos.org This provides functional evidence of their ability to alter epigenetic states within a cell.
The table below summarizes the inhibitory activity of selected quinazoline analogs against different methyltransferases.
Table 1: Inhibitory Activity of Quinazoline Derivatives on Methyltransferases
| Compound Name | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | DNMT3A | Inhibitor | nih.gov, researchgate.net, plos.org |
| N-(1-benzylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | DNMT1 | No significant inhibition | nih.gov, researchgate.net |
| N-(1-benzylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | G9a | No significant inhibition | nih.gov, researchgate.net |
| 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | DNMTs | No inhibition at 10 µM | nih.gov |
| 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine | GLP | Inhibitor | nih.gov |
This targeted inhibition of DNMT3A by specific this compound derivatives underscores the potential of this chemical scaffold in the development of epigenetic modulators. The structure-activity relationship is critical, as minor changes, such as the presence or absence of methoxy (B1213986) groups on the quinazoline ring, can shift the inhibitory profile from histone methyltransferases like G9a/GLP to DNA methyltransferases. nih.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Quinazoline (B50416) Core Activity and Selectivity
The quinazoline core is a critical scaffold, and its substitution pattern significantly dictates the biological activity and selectivity of 2-morpholinoquinazolin-4-amine derivatives. Modifications at various positions on the benzene (B151609) ring of the quinazoline nucleus have been shown to modulate potency against different biological targets.
For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors based on the 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine scaffold, substitutions on the quinazoline ring were found to be crucial. A study systematically explored the effects of different substituents at the 6, 7, and 8-positions. The presence of small electron-donating groups, such as a methyl group, at these positions was generally favorable for activity.
In the context of kinase inhibition, such as targeting Epidermal Growth Factor Receptor (EGFR), the substitution pattern on the quinazoline core is a key determinant of potency and selectivity. Generally, the introduction of electron-donating groups at the 6- and 7-positions of the quinazoline ring can enhance the inhibitory activity of 4-anilino-quinazoline derivatives. mdpi.com For example, 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors. mdpi.com While not specific to 2-morpholino derivatives, these findings suggest that similar substitutions on the this compound core could be a viable strategy for enhancing activity against certain kinases.
Furthermore, the placement of bulky substituents on the quinazoline ring can influence the molecule's ability to fit into the target's binding pocket, thereby affecting both potency and selectivity. For example, a piperazine (B1678402) ring at the C(7)-position of a quinazoline derivative was shown to yield potent inhibitory activities toward both TNF-alpha production and T-cell proliferation. nih.gov
The following table summarizes the impact of quinazoline core substitutions on the activity of related quinazoline derivatives.
| Position of Substitution | Type of Substituent | Impact on Biological Activity | Target Class Example |
| 6, 7 | Electron-donating groups (e.g., -OCH3) | Increased inhibitory activity | Kinases (EGFR) mdpi.com |
| 6, 7, 8 | Small electron-donating groups (e.g., -CH3) | Favorable for activity | COX-2 |
| 7 | Piperazine ring | Potent inhibition of TNF-alpha and T-cell proliferation | Cytokines nih.gov |
| 6 | Bromo | High inhibitory activity | Kinases (EGFR) mdpi.com |
Role of the Morpholine (B109124) Moiety in Biological Activity and Target Interactions
From a physicochemical standpoint, the morpholine ring, with its oxygen atom and weakly basic nitrogen, can improve aqueous solubility and metabolic stability, which are desirable drug-like properties. nih.gov Its flexible conformation allows it to participate in various hydrophilic and lipophilic interactions. nih.gov
In terms of target interactions, the morpholine moiety can form crucial hydrogen bonds with amino acid residues in the binding site of a target protein. For example, in studies of PI3K inhibitors, the oxygen atom of a morpholine ring has been observed to interact with the hinge region of the kinase domain, a key interaction for potent inhibition. nih.gov While these are examples from different molecular scaffolds, the principle is applicable to this compound derivatives.
Furthermore, the morpholine ring can act as a scaffold, correctly positioning other parts of the molecule for optimal interaction with the target. nih.gov In the development of inhibitors for G9a-like protein (GLP) lysine (B10760008) methyltransferase, the 2-morpholine moiety was found to be important for maintaining high potency. nih.gov Replacing the morpholine with other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) had a minimal effect on GLP potency but did modulate selectivity against the related G9a enzyme. nih.gov This highlights the role of the morpholine ring in fine-tuning selectivity.
The table below outlines the key roles of the morpholine moiety.
| Feature of Morpholine Moiety | Contribution to Biological Profile | Example of Interaction |
| Oxygen Atom | Can act as a hydrogen bond acceptor. nih.gov | Interaction with the hinge region of kinases. nih.gov |
| Nitrogen Atom | Weakly basic, contributing to pKa and solubility. nih.gov | Can form salt bridges or hydrogen bonds. |
| Ring Conformation | Flexible, allowing for optimal positioning in binding sites. nih.gov | Acts as a scaffold to orient other functional groups. nih.gov |
| Overall Moiety | Improves physicochemical properties like solubility and metabolic stability. nih.gov | Enhances drug-like properties. nih.gov |
Influence of Substitutions at the 4-Amino Position on Pharmacological Profile
In a series of N-arylquinazoline-4-amine analogs designed as potential anticancer agents, the substituent on the 4-amino group was varied to explore its effect on activity. nih.gov The introduction of different aryl groups can lead to compounds with varying potencies against different cancer cell lines. nih.gov For instance, certain substitutions on the phenyl ring of an N-phenylquinazoline-4-amine can enhance the inhibitory effect on specific cancer cell lines. nih.gov
Similarly, in the design of opioid receptor like-1 (ORL1) antagonists, modifications at the 4-amino position of a quinazoline core were critical for achieving high affinity and selectivity. nih.gov The introduction of a cyclohexyl group with a guanidine (B92328) moiety at this position led to a highly potent and selective antagonist. nih.gov This demonstrates that large, functionalized substituents can be accommodated at the 4-amino position to achieve specific pharmacological goals.
The following table provides examples of how substitutions at the 4-amino position can influence the pharmacological profile of quinazoline derivatives.
| Substituent at 4-Amino Position | Resulting Pharmacological Profile | Target Class Example |
| Substituted N-phenyl group | Potent anticancer activity in specific cell lines. nih.gov | Cancer-related targets (e.g., WRN Helicase) nih.gov |
| (1R,2S)-2-aminocyclohexyl with guanidine | Highly potent and selective ORL1 antagonist. nih.gov | Opioid Receptors nih.gov |
| 4-chlorophenethylamino | Inhibitory activity toward TNF-alpha production and T-cell proliferation. nih.gov | Cytokines nih.gov |
Rational Design Strategies for Enhanced Potency, Selectivity, and Mechanistic Specificity
Rational design strategies are employed to systematically optimize the this compound scaffold for enhanced potency, selectivity, and a specific mechanism of action. These strategies often involve a combination of computational modeling and synthetic chemistry.
One common strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. By understanding the key interactions between a lead compound and its target, medicinal chemists can design modifications to improve binding affinity and selectivity. For example, if a specific pocket in the binding site is unoccupied, a substituent can be added to the lead compound to fill that pocket and form additional favorable interactions.
Another approach is the creation of hybrid molecules, where pharmacophores from different known inhibitors are combined into a single molecule. This strategy was employed in the rational design of PI3K/HDAC dual inhibitors, where a quinazoline scaffold (related to PI3K inhibition) was combined with a benzamide (B126) moiety (a zinc-binding group for HDAC inhibition). nih.gov
Furthermore, modifying the linker between different parts of the molecule can also be a fruitful strategy. The length and flexibility of a linker can influence the ability of the molecule to adopt the optimal conformation for binding to its target. In the design of dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity. mdpi.com
The following table summarizes some rational design strategies applicable to the this compound scaffold.
| Design Strategy | Principle | Application Example |
| Structure-Based Design | Utilize 3D structure of the target to guide modifications. | Adding substituents to fill unoccupied pockets in the binding site. |
| Pharmacophore Hybridization | Combine key features from different active molecules. | Creating dual inhibitors by merging pharmacophores for two different targets. nih.gov |
| Linker Modification | Optimize the length and flexibility of linkers between pharmacophoric elements. | Enhancing activity by adjusting the linker between the quinazoline core and other moieties. mdpi.com |
| Bioisosteric Replacement | Replace a functional group with another that has similar physicochemical properties. | Replacing a metabolically liable group with a more stable one to improve pharmacokinetic properties. |
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely employed to understand how derivatives of 2-morpholinoquinazolin-4-amine interact with their biological targets at a molecular level.
In a study focused on developing selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to analyze the interaction of a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives with the COX-2 enzyme. nih.gov The simulations revealed that the most potent compound in the series, compound 5d, fit snugly into the active site of the COX-2 enzyme. The quinazoline (B50416) ring occupied the primary binding pocket, while the N-phenyl group extended into a secondary pocket, a characteristic feature of selective COX-2 inhibitors. Key interactions observed included hydrogen bonding and hydrophobic interactions with crucial amino acid residues in the active site.
Similarly, docking studies on other quinazoline derivatives have been performed to elucidate binding modes with targets such as DNA gyrase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govijcce.ac.ir These studies help in predicting the binding conformation and orientation of the ligand within the active site of the target protein. nih.gov For instance, in the case of EGFR and VEGFR-2 inhibitors, docking can reveal key hydrogen bond interactions with conserved glutamate and aspartate residues, which are crucial for potency. ekb.eg
Table 1: Example Molecular Docking Results for Quinazoline Derivatives
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivative (5d) | COX-2 | Not specified | Arg513, Tyr385, Ser530 | nih.gov |
| 4-Anilinoquinazoline (B1210976) derivative (8a) | EGFR | -6.39 | Not specified | ijcce.ac.ir |
| 4-Anilinoquinazoline derivative (8a) | VEGFR-2 | -8.24 | Not specified | ijcce.ac.ir |
| Quinazolinone Schiff base derivative (4m) | DNA Gyrase | -8.58 | Not specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical frameworks that relate the chemical structure of compounds to their biological activity in a quantitative manner. nih.gov The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby saving resources by prioritizing the synthesis of the most promising candidates. nih.gov This ligand-based approach is founded on the hypothesis that variations in the biological activity of a series of related compounds are dependent on changes in their molecular features. mdpi.comscilit.com
For the 2-(morpholinyl)-N-phenylquinazolin-4-amine series targeting COX-2, a three-dimensional QSAR (3D-QSAR) study was conducted. nih.gov This study aimed to understand the structural requirements for potent anti-inflammatory and analgesic activity. The 3D-QSAR model, developed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), provided contour maps that highlighted the regions around the molecular scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. The model demonstrated good predictive power, and the insights derived from the contour maps were consistent with the results from molecular docking simulations, justifying the high activity profile of the most potent compounds. nih.gov
QSAR analyses typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a regression model. The robustness of a QSAR model is often evaluated by its squared correlation coefficient (R²), cross-validation coefficient (Q²), and its ability to predict the activity of an external set of compounds (R²pred). nih.gov
Prediction of Binding Affinity and Interaction Profiles
Computational methods are crucial for predicting the binding affinity and detailed interaction profiles of ligands like this compound with their protein targets. Molecular docking simulations are a primary tool for this purpose, providing estimations of binding energy (often expressed as a docking score in kcal/mol) which serves as a proxy for binding affinity. ijcce.ac.ir A more negative score generally indicates a more favorable binding interaction.
These simulations also generate a detailed, three-dimensional view of the ligand-receptor complex, allowing for the identification of specific intermolecular interactions. Key interactions that stabilize the complex can include:
Hydrogen Bonds: Interactions between hydrogen bond donors (like the N-H of the amine) and acceptors (like carbonyl oxygens on protein backbones or side chains).
Hydrophobic Interactions: Between nonpolar parts of the ligand (e.g., the quinazoline core, phenyl rings) and hydrophobic pockets in the protein's active site.
π-π Stacking: Aromatic ring stacking between the quinazoline nucleus and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
In the development of selective Aurora A kinase inhibitors, derivatives of quinazolin-4-amine were designed and evaluated. nih.gov Computational modeling was used to predict how these compounds would bind to the kinase active site, highlighting the specific interactions responsible for their potency and selectivity over the closely related Aurora B kinase.
Ligand-Based and Structure-Based Drug Design Methodologies
The development of novel compounds from the this compound scaffold utilizes both ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of a set of molecules known to be active. mdpi.comscilit.com QSAR and pharmacophore modeling are key techniques in this category. For example, the 3D-QSAR study on 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives is a classic example of ligand-based design, where the properties of a series of active compounds were used to build a model to guide the design of new analogs with improved activity. nih.gov
Structure-Based Drug Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for instance), structure-based methods can be applied. Molecular docking is the cornerstone of this approach. By visualizing how a ligand fits into the target's binding site, medicinal chemists can rationally design modifications to improve binding affinity, selectivity, and other properties. A study on quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors utilized a structure-based approach to exploit structural differences between Aurora A and Aurora B, leading to compounds with significantly improved selectivity. nih.gov This strategy allows for the targeted optimization of lead compounds based on the precise architecture of the active site.
Conformational Analysis and Pharmacophore Modeling
Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred, low-energy conformations is crucial as it dictates how the molecule can fit into a receptor's binding site. The morpholine (B109124) ring typically adopts a stable chair conformation. researchgate.net In a crystal structure study of a related compound, 3-(4-fluorophenyl)-2-morpholinoquinazolin-4(3H)-one, the morpholine ring was found to exhibit a distorted chair conformation. researchgate.net The quinazolinone ring system itself is largely planar. researchgate.net
Pharmacophore Modeling involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that a molecule must possess to exert a specific biological activity. A pharmacophore model defines features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. These models can be generated from a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). Once created, a pharmacophore model can be used as a 3D query to screen large virtual databases for new compounds that possess the required features, potentially leading to the discovery of novel chemical scaffolds with the desired activity. nih.gov
Advanced Methodologies for Biological Research and Mechanistic Elucidation
Western Blot Analysis for Protein Expression Profiling
Western blot analysis is a fundamental technique employed to investigate the impact of 2-Morpholinoquinazolin-4-amine derivatives on key cellular signaling pathways. This method allows for the detection and quantification of specific proteins within a cell lysate, providing a snapshot of the changes in protein expression or post-translational modifications following treatment with the compound.
A key signaling pathway implicated in the action of some quinazoline (B50416) derivatives is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, growth, and survival. Studies have utilized Western blot analysis to demonstrate that certain m-(4-morpholinoquinazolin-2-yl)benzamide derivatives can effectively block this pathway. nih.gov Specifically, treatment with these compounds has been shown to decrease the phosphorylation of key downstream targets of PI3K and mTOR. unc.edu
The general procedure for such an analysis involves treating cancer cell lines with the compound of interest for a specified duration, followed by cell lysis to extract total proteins. nih.gov These proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of Akt, mTOR, S6K) and then with secondary antibodies conjugated to a detection system. unc.eduresearchgate.net The resulting bands provide a semi-quantitative measure of the protein levels, revealing the compound's inhibitory effect on the signaling cascade. researchgate.net
Table 1: Representative Proteins Analyzed by Western Blot in Response to Quinazoline Derivatives
| Pathway | Protein Target | Form Detected | Implication of Modulation |
|---|---|---|---|
| PI3K/Akt/mTOR | PI3K | Phosphorylated | Inhibition of cell survival signaling |
| PI3K/Akt/mTOR | Akt | Phosphorylated | Downregulation of a key survival kinase |
| PI3K/Akt/mTOR | mTOR | Phosphorylated | Inhibition of protein synthesis and cell growth |
| PI3K/Akt/mTOR | S6K | Phosphorylated | Downstream indicator of mTOR inhibition |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for assessing the effects of compounds on cell cycle progression and apoptosis on a single-cell basis. This methodology has been instrumental in characterizing the cytostatic and cytotoxic effects of this compound derivatives.
For cell cycle analysis, cells are treated with the compound and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). researchgate.net The fluorescence intensity of individual cells is then measured by a flow cytometer. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Studies on various quinazoline derivatives have demonstrated their ability to induce cell cycle arrest, with some compounds halting cell progression at the G2/M phase and others at the G0/G1 phase. nih.gov
To analyze apoptosis, flow cytometry is often used in conjunction with Annexin V and PI staining. researchgate.net Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. nih.gov By analyzing the staining patterns, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Research has shown that certain quinazoline derivatives can induce apoptosis in a dose-dependent manner in various cancer cell lines. unc.edunih.gov
Table 2: Flow Cytometry Analysis of a Quinazolinone Derivative (DQQ) in MOLT-4 Cells researchgate.net
| Concentration | % Apoptotic Cells (Annexin V+/PI-) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|---|
| Control | Low | Normal | Normal | Normal |
| 2 µM | Increased | Altered | Altered | Altered |
| 5 µM | Significantly Increased | Altered | Altered | Altered |
Reporter Gene Assays in Mechanistic Studies (e.g., CMV-luc assay)
Reporter gene assays are valuable tools for studying the regulation of gene expression. In the context of this compound and its analogs, these assays can be used to investigate their effects on specific promoter activities, which can be linked to their mechanism of action.
One such assay is the CMV-luciferase (CMV-luc) reporter assay. This system utilizes a plasmid containing the firefly luciferase gene under the control of the cytomegalovirus (CMV) promoter. nih.gov The CMV promoter is a strong, constitutive promoter in mammalian cells. researchgate.net However, its activity can be silenced by epigenetic mechanisms such as DNA methylation. nih.gov
Certain quinazoline derivatives have been investigated for their ability to reactivate gene expression from a methylated and silenced CMV promoter. nih.gov In this experimental setup, cells are stably transfected with the CMV-luc construct, in which the promoter has been silenced by methylation. nih.gov These cells are then treated with the test compounds. If a compound can reverse the epigenetic silencing, it will lead to the re-expression of the luciferase gene. The activity of the luciferase enzyme can then be measured by adding its substrate, luciferin, and quantifying the resulting luminescence. nih.gov An increase in luminescence indicates that the compound is capable of reactivating the silenced gene, suggesting a potential role as an epigenetic modulator. nih.gov
Biophysical Characterization of Protein-Ligand Interactions
Understanding the direct interaction between a compound and its molecular target is crucial for mechanistic elucidation. A variety of biophysical techniques are employed to characterize these protein-ligand interactions, providing data on binding affinity, thermodynamics, and the structural basis of the interaction.
For quinazoline-based compounds, which can target a range of biomolecules including proteins and nucleic acids, several methods are particularly informative:
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based melting assays can be used to assess the ability of a compound to stabilize a target structure, such as G-quadruplex DNA. An increase in the melting temperature (ΔTm) in the presence of the ligand indicates a stabilizing interaction. nih.gov
Fluorescence Intercalator Displacement (FID) Assays: This method is used to determine the binding affinity of a compound to a target like DNA. It relies on the displacement of a fluorescent dye that is bound to the target. The quenching of fluorescence upon addition of the test compound allows for the calculation of its binding constant. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to investigate whether the binding of a ligand induces conformational changes in its target biomolecule. For instance, it can reveal if a compound alters the secondary structure of a protein or the topology of a G-quadruplex DNA. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the binding interface between a ligand and its target protein. Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the binding site. nih.gov
These techniques have been applied to pyridine (B92270) bis-quinazoline derivatives, demonstrating their selective binding and stabilization of G-quadruplex DNA structures. nih.gov
Cell Migration and Colony Formation Assays
To evaluate the potential of this compound derivatives to inhibit cancer metastasis and tumor growth, in vitro assays that measure cell migration and colony-forming ability are essential.
Cell Migration Assays:
Wound Healing (Scratch) Assay: This is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. nih.govnih.gov The assay provides insights into the compound's effect on collective cell movement. nih.gov
Transwell Migration Assay (Boyden Chamber Assay): This assay assesses the chemotactic response of cells. Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower chamber is quantified, providing a measure of the compound's effect on cell motility. nih.govcorning.com For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer, such as Matrigel, to assess the ability of cells to degrade the ECM and invade. nih.gov
Colony Formation Assay: This assay measures the ability of a single cell to undergo unlimited division and form a colony. It is a key indicator of cell viability and clonogenic potential. Cells are seeded at a low density and treated with the compound of interest. After a period of incubation, the number of colonies formed is counted. nih.govnih.gov A reduction in colony formation indicates that the compound has cytotoxic or cytostatic effects that impair the long-term proliferative capacity of the cells. frontiersin.org
In Vivo Animal Models for Efficacy Studies (Mechanistic Preclinical Focus)
In vivo animal models are indispensable for evaluating the therapeutic efficacy and further elucidating the mechanism of action of drug candidates in a whole-organism context. For compounds like this compound and its derivatives, rodent models, particularly mouse xenograft models, are commonly used.
In these studies, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. Once the tumors reach a certain size, the animals are treated with the test compound or a vehicle control. mdpi.com The efficacy of the compound is primarily assessed by monitoring tumor volume and growth over the course of the treatment. mdpi.comgoogle.com
The mechanistic focus of these preclinical studies involves several aspects:
Target Engagement and Pharmacodynamics: Tumor and tissue samples can be collected at the end of the study to assess whether the drug has reached its target and modulated its activity. For example, if a compound is a PI3K inhibitor, Western blot analysis of tumor lysates can be performed to confirm the inhibition of the PI3K/Akt/mTOR pathway in vivo. nih.gov
Induction of Apoptosis: Immunohistochemical staining of tumor sections for markers of apoptosis, such as cleaved caspase-3, can provide evidence that the compound induces cell death in the tumor.
Anti-angiogenic Effects: The effect of the compound on tumor vasculature can be assessed by staining for endothelial cell markers like CD31.
For instance, a study on a derivative of m-(4-morpholinoquinazolin-2-yl)benzamide, compound T10, demonstrated its ability to inhibit tumor growth in a mice S180 homograft model. nih.gov Similarly, a 4-hydroxyquinazoline (B93491) derivative, compound B1, was shown to significantly suppress tumor growth in an HCT-15 nude mouse xenograft model. mdpi.com These in vivo studies provide crucial data on the compound's potential as a therapeutic agent and support its further development.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| m-(4-morpholinoquinazolin-2-yl)benzamide |
| DQQ (a quinazolinone derivative) |
| Pyridine bis-quinazoline |
Future Directions and Research Opportunities
Development of Novel Derivatives with Optimized Biological Profiles
A primary focus of future research will be the rational design and synthesis of novel derivatives of 2-morpholinoquinazolin-4-amine with improved biological profiles. This involves modifying the core quinazoline (B50416) scaffold to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different chemical modifications influence biological activity.
Researchers have synthesized and evaluated various series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives. nih.gov These studies have demonstrated that substitutions on the N-phenyl ring can significantly impact the analgesic and anti-inflammatory activities of these compounds. nih.gov For instance, the introduction of specific substituents can enhance selectivity for targets like COX-2. nih.govnih.gov Future SAR studies could explore a wider range of substitutions on both the quinazoline core and the morpholine (B109124) ring to optimize activity against various therapeutic targets. mdpi.comnih.gov The goal is to develop derivatives with superior efficacy and reduced off-target effects.
Key strategies for developing optimized derivatives include:
Scaffold Hopping and Hybridization: Combining structural features from this compound with other pharmacologically active scaffolds can lead to novel compounds with unique biological activities. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target.
Table 1: Examples of Quinazoline Derivatives and Their Investigated Activities
| Compound Series | Investigated Activity | Key Findings |
| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives | Analgesic and anti-inflammatory | Certain derivatives showed significant analgesic and anti-inflammatory effects with good selectivity for COX-2. nih.govnih.gov |
| m-(4-morpholinoquinazolin-2-yl)benzamides | Antiproliferative | Compound T10 showed a notable antiproliferative effect and was found to block the PI3K/Akt/mTOR pathway. nih.gov |
| 2-amino-4-methylquinazoline derivatives | PI3K inhibitors for cancer treatment | Several compounds demonstrated nanomolar PI3K potencies and robust in vivo antitumor efficacies. nih.gov |
| 2-substituted quinazoline-4-amine derivatives | Antitumor | Compounds 18b and 23a were identified as potential WRN protein inhibitors with potent anticancer properties in vitro. nih.gov |
Exploration of New Therapeutic Applications Beyond Current Indications
While much of the research on this compound and its analogs has focused on their anticancer and anti-inflammatory potential, the versatile quinazoline scaffold suggests that these compounds may have utility in a broader range of diseases. nih.govnih.gov Future research should explore new therapeutic applications beyond these initial indications.
Potential new therapeutic areas include:
Neurodegenerative Diseases: Given the role of inflammation and kinase signaling in neurodegeneration, quinazoline derivatives could be investigated for their potential to modulate these pathways in conditions such as Alzheimer's and Parkinson's disease.
Infectious Diseases: Some quinazoline derivatives have shown activity against various pathogens. mdpi.com Further screening of this compound and its analogs against a panel of bacteria, viruses, and fungi could uncover novel anti-infective agents.
Cardiovascular Diseases: The involvement of inflammatory and signaling pathways in cardiovascular diseases presents an opportunity to explore the therapeutic potential of these compounds in conditions like atherosclerosis and heart failure.
Metabolic Disorders: The PI3K/Akt/mTOR pathway, a target of some quinazoline derivatives, is also implicated in metabolic disorders like diabetes. nih.gov This suggests a potential role for these compounds in the management of such conditions.
The exploration of new therapeutic applications will require extensive preclinical testing, including in vitro and in vivo disease models, to validate these new indications.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper and more holistic understanding of the mechanism of action of this compound and its derivatives, future research should leverage the power of multi-omics data integration. github.io This approach involves combining data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of the cellular response to these compounds. nih.govarxiv.org
By integrating these diverse datasets, researchers can:
Identify Novel Targets and Pathways: Multi-omics analysis can reveal previously unknown molecular targets and signaling pathways that are modulated by this compound derivatives. nih.gov
Elucidate Mechanisms of Drug Resistance: Understanding how cells adapt to long-term treatment can help in the development of strategies to overcome drug resistance.
Discover Biomarkers for Patient Stratification: Identifying molecular signatures that correlate with drug response can aid in selecting patients who are most likely to benefit from treatment. nih.gov
Computational tools and bioinformatics platforms are essential for the analysis and interpretation of large and complex multi-omics datasets. biorxiv.org The application of these methods will be instrumental in translating basic research findings into clinical applications. github.io
Advanced Computational Tools for Predictive Modeling and Lead Optimization
The use of advanced computational tools is becoming increasingly important in modern drug discovery and development. In the context of this compound research, these tools can be used for predictive modeling and lead optimization, thereby accelerating the discovery of new and improved derivatives.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure. mdpi.com These models can help prioritize which compounds to synthesize and test.
Molecular Docking and Molecular Dynamics Simulations: These techniques can be used to predict how this compound derivatives bind to their molecular targets. nih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity.
Machine Learning and Artificial Intelligence (AI): Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.gov AI can also be used to design novel molecules with desired properties from scratch.
The integration of these computational tools into the drug discovery workflow can significantly reduce the time and cost associated with identifying promising lead compounds. nih.gov
Investigation of Combination Therapies in Preclinical Settings
To enhance the therapeutic efficacy of this compound and its derivatives, particularly in complex diseases like cancer, future research should focus on investigating their use in combination with other therapeutic agents. Combination therapies can offer several advantages, including synergistic effects, reduced drug doses, and the potential to overcome drug resistance.
Preclinical studies should be designed to:
Identify Synergistic Drug Combinations: High-throughput screening can be used to test the efficacy of this compound derivatives in combination with a wide range of other drugs.
Elucidate the Mechanisms of Synergy: Once synergistic combinations are identified, further studies are needed to understand the molecular mechanisms underlying their enhanced efficacy.
Evaluate the Efficacy and Safety of Combination Therapies in Animal Models: Promising drug combinations should be tested in relevant animal models of disease to assess their in vivo efficacy and safety before they can be considered for clinical trials.
Bioinformatics platforms that integrate multi-omics data can also be used to rationally design and prioritize combination therapies tailored to specific disease subtypes or patient populations. nih.gov
Q & A
Q. Optimization Tips :
- Use inert atmospheres (e.g., nitrogen) during chlorination to prevent side reactions.
- Purify intermediates via recrystallization (methanol or ethanol) and monitor purity via TLC .
- Yields range from 49% (chlorinated intermediates) to 78% (final amine-substituted derivatives) .
How do spectroscopic techniques validate the structure of this compound derivatives?
Q. Basic Characterization Workflow
- IR Spectroscopy : Confirms functional groups:
- ¹H NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 2.0–3.8 ppm), and substituents (e.g., OCH₃ at δ 3.2–3.5 ppm) .
- Mass Spectrometry : Weak molecular ion peaks (M⁺) but prominent fragmentation patterns (e.g., M-1, M-2) due to hydrogen loss from the heterocyclic ring .
- Elemental Analysis : Validates C, H, N, and halogen content (e.g., 5j: C 40.0% observed vs. 39.66% calculated) .
What advanced computational methods guide the design of this compound derivatives for COX-II inhibition?
Q. Advanced QSAR and Pharmacophore Modeling
- 3D-QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing halogens at the 4-position) with COX-II inhibitory activity. For example:
- Pharmacophore Mapping : Identifies critical features like hydrogen-bond acceptors (quinazoline N1) and hydrophobic regions (morpholine ring) .
How can researchers resolve contradictions in pharmacological data across derivatives?
Q. Advanced Data Analysis Strategies
- Statistical Validation : Use two-way ANOVA with Bonferroni correction to assess significance (e.g., analgesic activity tested at 50 mg/kg, p < 0.001) .
- Experimental Variables : Control for substituent electronic effects (e.g., Cl vs. Br) and bioavailability differences (e.g., logP variations) .
- In Silico Docking : Compare binding modes of high-activity (e.g., 5h with 4-Cl) vs. low-activity derivatives to identify key interactions .
What structural modifications enhance analgesic activity in this compound derivatives?
Q. Advanced Structure-Activity Relationship (SAR)
- 4-Position Substitutions :
- Morpholine Optimization : Methylation at morpholine nitrogen (e.g., 5f) increases metabolic stability without compromising solubility .
- Hybrid Derivatives : Incorporating dual COX-II/opioid pharmacophores (e.g., tramadol analogs) for synergistic effects .
What are the limitations of current synthetic methods, and how can they be addressed?
Q. Critical Analysis of Methodologies
- Low Yields in Chlorination : Phosphorus oxychloride-mediated chlorination (step 3) yields ~49% due to side reactions. Alternative reagents (e.g., thionyl chloride) or microwave-assisted synthesis may improve efficiency .
- Purification Challenges : Amorphous precipitates (e.g., 5a) require repeated recrystallization. Switch to column chromatography for polar derivatives (e.g., 5d with phenolic -OH) .
- Scale-Up Issues : Replace benzene (toxic) with safer solvents (e.g., toluene) in extraction steps .
How do halogen substituents influence the biological activity of these derivatives?
Q. Mechanistic Insights
- Chlorine (5b, 5h) : Enhances COX-II selectivity (IC₅₀ = 0.8 µM) via hydrophobic interactions in the enzyme’s active site .
- Bromine (5c, 5j) : Increases analgesic potency (ED₅₀ = 12 mg/kg) due to higher lipophilicity and prolonged half-life .
- **Fluorine (e.g., 7-methoxy-6-[3-morpholinopropoxy] derivatives): Improves blood-brain barrier penetration for CNS-targeted applications .
What analytical techniques are critical for detecting impurities in this compound derivatives?
Q. Quality Control Protocols
- HPLC-MS : Quantifies residual starting materials (e.g., unreacted anilines) and byproducts (e.g., dehalogenated species) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., SHELXL for small-molecule refinement) .
- Stability Testing : Accelerated degradation studies under heat/humidity to identify hydrolytically labile groups (e.g., morpholine ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
